molecular formula C21H22FN3O3S2 B2908685 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B2908685
M. Wt: 447.6 g/mol
InChI Key: UKXHDJBIBJBTIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU533 is a small molecule activator of the enzyme N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). This enzyme plays a crucial role in the metabolism of N-acyl-phosphatidylethanolamines (NAPEs) to produce N-acyl-ethanolamides (NAEs) and phosphatidic acid. VU533 has been shown to enhance NAPE-PLD activity, which can increase efferocytosis by macrophages, making it a potential therapeutic agent for cardiometabolic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU533 involves a series of chemical reactions, starting with the preparation of the benzothiazole core, followed by the introduction of the phenylsulfonyl-piperidine carboxamide moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and reagents like piperidine, phenylsulfonyl chloride, and carboxylic acids. The reactions are carried out under controlled temperatures and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of VU533 would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be used for analysis and quality assurance .

Chemical Reactions Analysis

Types of Reactions

VU533 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce deoxygenated derivatives. Substitution reactions may yield various substituted derivatives depending on the substituent introduced .

Scientific Research Applications

VU533 has several scientific research applications, including:

Mechanism of Action

VU533 exerts its effects by activating NAPE-PLD, an enzyme involved in the hydrolysis of N-acyl-phosphatidylethanolamines to produce N-acyl-ethanolamides and phosphatidic acid. This activation enhances efferocytosis by macrophages, which is the process of clearing apoptotic cells. The molecular targets and pathways involved include the NAPE-PLD enzyme and the downstream signaling pathways that regulate efferocytosis and lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VU533 is unique in its potent activation of NAPE-PLD with an effective concentration (EC50) of 0.30 micromolar. Its ability to enhance efferocytosis by macrophages makes it a promising candidate for therapeutic applications in cardiometabolic diseases. Compared to similar compounds, VU533 has shown significant efficacy in increasing NAPE-PLD activity and promoting efferocytosis .

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S2/c1-13-3-4-14(2)19-18(13)23-21(29-19)24-20(26)15-9-11-25(12-10-15)30(27,28)17-7-5-16(22)6-8-17/h3-8,15H,9-12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXHDJBIBJBTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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